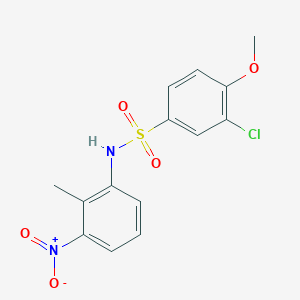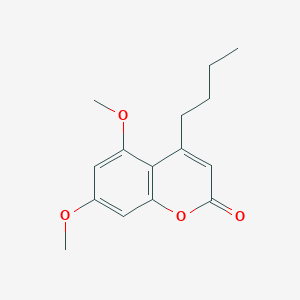![molecular formula C21H23ClN4O2S B4629873 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4629873.png)
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to the one , often involves reactions that can include N-substitution and cyclization processes. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement followed by N-formylation, demonstrating the complex synthetic routes that can lead to structurally related compounds (Ledenyova et al., 2018). Additionally, compounds with acaricidal activity have been synthesized from pyrazole formic acid and substituted aniline, showcasing the versatility of synthesis strategies for thiourea derivatives (Xie Xian-ye, 2007).
Molecular Structure Analysis
The molecular structure of thiourea derivatives has been characterized by various spectroscopic techniques, including IR, NMR, and mass spectroscopy, as well as elemental analysis and single crystal X-ray diffraction data. These techniques confirm the structures of synthesized compounds and provide detailed insights into their molecular geometry, confirming the presence of key functional groups and structural motifs (Saeed & Parvez, 2005).
Chemical Reactions and Properties
The chemical reactivity of thiourea derivatives can vary widely depending on the substituents and the reaction conditions. For example, N-substituted phenyl thioureas can undergo various chemical reactions, leading to the formation of compounds with potential biological activity. These reactions can include cyclocondensation, N-dealkylation, and interactions with different nucleophiles and electrophiles, showcasing the compound's versatility in chemical synthesis (Rajanarendar et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has demonstrated the synthesis and characterization of thiourea derivatives and their reactions with different compounds to explore their chemical behavior and potential applications in medicinal chemistry. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves an ANRORC rearrangement followed by N-formylation to yield specific formamides, whose structure was confirmed by X-ray analysis (Ledenyova et al., 2018). This study provides insight into the complex reactions thiourea derivatives can undergo and their potential to form structurally diverse compounds.
Antimicrobial and Anticancer Activity
Several studies have synthesized and evaluated the bioactivity of compounds containing thiourea moieties, including their antimicrobial and anticancer properties. Notably, novel heterocyclic compounds containing a sulfonamido moiety have been developed, showing significant antibacterial activity (Azab et al., 2013). Additionally, pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives were found to have variable and modest activities against investigated strains of bacteria and fungi (B'Bhatt & Sharma, 2017). These findings underscore the potential of thiourea derivatives in developing new antimicrobial agents.
Moreover, the synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating the pyrazole moiety as anticancer agents have been reported, with some compounds showing promising anticancer activity (Gomha et al., 2015). This highlights the versatility of thiourea derivatives in synthesizing compounds with significant biological activities.
Propiedades
IUPAC Name |
1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-27-19-7-6-15(11-20(19)28-2)8-9-23-21(29)25-18-5-3-4-16(10-18)13-26-14-17(22)12-24-26/h3-7,10-12,14H,8-9,13H2,1-2H3,(H2,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPKZLGBRDCTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=CC(=C2)CN3C=C(C=N3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)

![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)
![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)

![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)
![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4629880.png)